molecular formula C13H9NO3 B11960755 3-Nitro-9H-fluoren-9-ol CAS No. 58084-75-6

3-Nitro-9H-fluoren-9-ol

Cat. No.: B11960755
CAS No.: 58084-75-6
M. Wt: 227.21 g/mol
InChI Key: SRAZCUGEAYIAKK-UHFFFAOYSA-N
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Description

3-Nitro-9H-fluoren-9-ol: is an organic compound with the molecular formula C13H9NO3 It is a derivative of fluorene, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-9H-fluoren-9-ol typically involves the nitration of 9H-fluoren-9-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{9H-fluoren-9-ol} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Nitro-9H-fluoren-9-ol can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products:

    Oxidation: Formation of 3-nitro-9H-fluoren-9-one.

    Reduction: Formation of 3-amino-9H-fluoren-9-ol.

    Substitution: Formation of 3-nitro-9-chloro-9H-fluorene.

Scientific Research Applications

Chemistry: 3-Nitro-9H-fluoren-9-ol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is also investigated for its potential therapeutic applications, including its role as an anti-cancer agent.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Nitro-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anti-cancer activity, where it can selectively target cancer cells and induce apoptosis.

Comparison with Similar Compounds

    9H-Fluoren-9-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrofluorene: Lacks the hydroxyl group, affecting its solubility and reactivity.

    9-Fluorenone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

Uniqueness: 3-Nitro-9H-fluoren-9-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

58084-75-6

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-nitro-9H-fluoren-9-ol

InChI

InChI=1S/C13H9NO3/c15-13-10-4-2-1-3-9(10)12-7-8(14(16)17)5-6-11(12)13/h1-7,13,15H

InChI Key

SRAZCUGEAYIAKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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